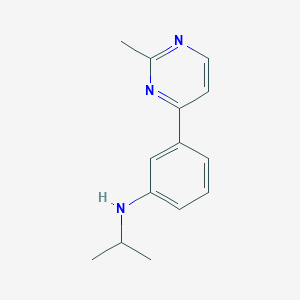
3-(2-methylpyrimidin-4-yl)-N-propan-2-ylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methylpyrimidin-4-yl)-N-propan-2-ylaniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MP4PA and has the chemical formula C14H18N4.
Wirkmechanismus
The mechanism of action of MP4PA is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins involved in cancer cell growth and inflammation. MP4PA has been found to inhibit the activity of certain kinases involved in cancer cell growth and has also been found to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
MP4PA has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. MP4PA has also been found to have antioxidant properties and has been shown to reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using MP4PA in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. MP4PA has also been found to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using MP4PA in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of MP4PA. One area of research is the development of more efficient synthesis methods for MP4PA. Another area of research is the investigation of MP4PA as a potential therapeutic agent for cancer and inflammatory diseases. Further research is also needed to fully understand the mechanism of action of MP4PA and its biochemical and physiological effects. Additionally, the development of more water-soluble forms of MP4PA may increase its potential as a therapeutic agent.
Synthesemethoden
The synthesis of MP4PA can be achieved through a multistep process. The first step involves the reaction of 2-methyl-4-nitropyrimidine with sodium hydride in the presence of propan-2-ylamine. This reaction leads to the formation of 3-(2-methylpyrimidin-4-yl)-N-propan-2-yl-nitroaniline. The nitro group is then reduced using hydrogen gas and palladium on carbon catalyst, resulting in the formation of 3-(2-methylpyrimidin-4-yl)-N-propan-2-ylaniline.
Wissenschaftliche Forschungsanwendungen
MP4PA has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. MP4PA has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models. Additionally, MP4PA has been studied for its potential use as a diagnostic tool for detecting certain diseases.
Eigenschaften
IUPAC Name |
3-(2-methylpyrimidin-4-yl)-N-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-10(2)16-13-6-4-5-12(9-13)14-7-8-15-11(3)17-14/h4-10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBJCDHNIVEVON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC(=CC=C2)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-3-methylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7639506.png)
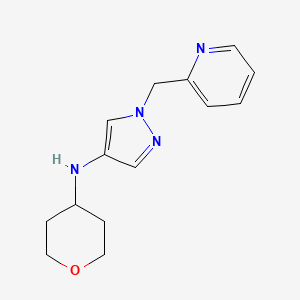

![3-[(2-Methoxypyridin-3-yl)methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7639526.png)
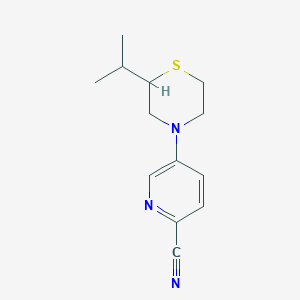
![2-fluoro-4-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride](/img/structure/B7639542.png)
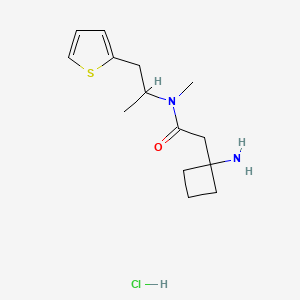
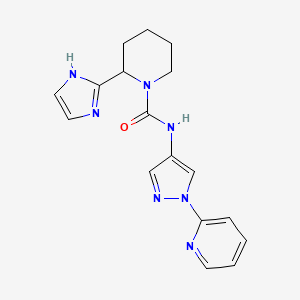
![2-[(5-ethylfuran-2-yl)methylamino]-N-phenylethanesulfonamide](/img/structure/B7639587.png)
![[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7639593.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(1,2,3,4-tetrahydroquinolin-7-yl)acetamide;hydrochloride](/img/structure/B7639598.png)
![2-hydroxy-N-[(4-hydroxyphenyl)methyl]-N,2-dimethyl-3-phenylpropanamide](/img/structure/B7639612.png)
![5-[[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methylamino]pyridine-2-carbonitrile](/img/structure/B7639615.png)
![2-Methylpropyl 4-[(2-hydroxycyclopentyl)methylamino]piperidine-1-carboxylate](/img/structure/B7639620.png)